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Introduction

The aluminium-silicon (Al-Si) binary system is of immense technological importance, forming
the basis of widely used casting alloys in the automotive and aerospace industries. Unlike
many binary metallic systems, the equilibrium Al-Si phase diagram is characterized by a simple
eutectic reaction with significant solid solubility of silicon in aluminum and vice-versa. Notably,
the system does not form stable intermetallic compounds under equilibrium conditions.[1]
However, under non-equilibrium processing conditions, such as the annealing of amorphous Al-
Si mixtures or in thin-film applications, the formation of metastable aluminium silicide
compounds has been observed.[1] Understanding the thermodynamic properties of these
metastable phases, as well as the stable alloy mixtures, is critical for controlling microstructure,
predicting phase transformations, and designing materials with tailored properties.

This technical guide provides a comprehensive overview of the thermodynamic properties of
aluminium silicide compounds and alloys. It details the experimental and computational
methods used to determine these properties, presents available quantitative data, and
illustrates key workflows and relationships for researchers, scientists, and professionals in
materials and drug development.

Thermodynamic Data of Aluminium Silicide
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Quantitative thermodynamic data for specific, stoichiometric aluminium silicide compounds
are scarce due to their metastable nature. Most experimental work focuses on the properties of
Al-Si alloys across a range of compositions. Theoretical calculations provide valuable estimates
for the properties of metastable phases.

Table 1: Calculated Formation Energy of Metastable
Aluminium Silicide

Computational methods, particularly Density Functional Theory (DFT), have been used to
predict the formation energies of potential metastable compounds. The Al2Si structure is
considered a probable candidate for the metastable silicide observed experimentally.[1]

Formation Energy

Compound Method (eVlatom)
Al2Si DFT ~0.105
AlSi (A-type) DFT (QE) 0.107

AlSi (A-type) DFT (VASP) 0.103

Data sourced from atomistic
and DFT simulations. The
positive formation energy
indicates the phase is
metastable relative to the

unmixed elements.[1]

Table 2: Thermodynamic Properties of Liquid Al-Si
Alloys at 1200 K

The following data were derived from electromotive force (EMF) measurements on liquid Al-Si
alloys. The properties include the partial molar free energy of mixing for aluminum (ngcontent-
ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

NG, AGAL
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), the partial molar entropy of mixing for aluminum (ngcontent-ng-c4139270029="" _nghost-ng-
€c1097911779="" class="inline ng-star-inserted">

A3, AS AL

), and the integral heat of mixing (ngcontent-ng-c4139270029=""_nghost-ng-c1097911779=""
class="inline ng-star-inserted">

AH,,. AHmix

).

Mole Fraction Si
(ngcontent-ng-
c4139270029=""
_nghost-ng-
c1097911779=""
class="inline ng-
star-inserted">

ngcontent-ng-
c4139270029=""
_nghost-ng-
c1097911779=""
class="inline ng-
star-inserted">

ngcontent-ng-
c4139270029=""
_nhghost-ng-
€1097911779=""
class="inline ng-
star-inserted">

ngcontent-ng-
c4139270029=""
_nhghost-ng-
€1097911779=""
class="inline ng-
star-inserted">

X, XSi AG,4,AG™ Al AS,, AS Al AH,,;. AHmix
) (callg-atom) (calldeg-g-atom) (callg-atom)
0.1 -2,850 1.80 -70

0.2 -2,500 1.35 -80

0.3 -2,150 1.05 -90

0.4 -1,800 0.80 -95

0.5 -1,450 0.60 -75

0.6 -1,150 0.45 -40

0.7 -850 0.30 +10

0.8 -600 0.20 +40

0.9 -300 0.10 +45
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Experimental Protocols for Thermodynamic
Characterization

Several experimental techniques are employed to measure the thermodynamic properties of
metallic alloys. The primary methods include calorimetry, to measure heat effects directly, and
electromotive force (EMF) measurements, which determine thermodynamic activities.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that
measures the difference in heat flow between a sample and a reference as a function of
temperature.[2] It is widely used to determine heat capacity, enthalpy of fusion (melting), and
the temperatures of phase transitions.[3][4]

Experimental Protocol:

o Sample Preparation: A small, precisely weighed sample (typically 6-10 mg) of the Al-Si alloy
is placed into a crucible, often made of aluminum or, for higher temperatures, platinum with
sapphire liners to prevent reactions.[2][4] An identical, empty crucible is used as a reference.

[2]

o Baseline Calibration: A baseline scan is performed with two empty crucibles to correct for
any thermal asymmetries in the DSC instrument.[3]

e Measurement Scan: The sample and reference crucibles are placed on separate, identical
stages within a furnace.[3] The furnace temperature is ramped at a constant, linear rate (e.g.,
10 °C/min).[4][5]

» Data Acquisition: The instrument measures the differential heat flow required to maintain the
sample and reference at the same temperature. Endothermic events (like melting) absorb
heat, while exothermic events (like crystallization) release heat, causing deviations in the
heat flow signal.[3]

o Data Analysis: The resulting heat flow curve is integrated to quantify the enthalpy changes
(e.q., latent heat of fusion). The specific heat capacity can also be derived by subtracting the
empty pan baseline from the sample experiment data.[4]
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Drop Calorimetry

Drop calorimetry is a technique used to measure the enthalpy content of a substance at high
temperatures. It is particularly useful for determining the heat of formation of intermetallic
compounds and alloys.[6][7]

Experimental Protocol:

o Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type, is used.[8] For
determining the heat of formation by dissolution, the calorimeter's crucible contains a liquid
metal solvent (e.g., a molten aluminum bath).[6] The entire assembly is maintained at a
constant high temperature (e.g., 1200°C).[6]

o Sample Drop: A precisely weighed sample of the compound or a mixture of its constituent
elements, initially at room temperature, is dropped into the high-temperature solvent bath.[7]

o Heat Measurement: The heat effect of the sample dropping, heating up, and dissolving is
measured by a thermopile surrounding the crucible. The area under the resulting
temperature-time curve is proportional to the total heat effect.[8]

» Enthalpy of Formation Calculation: The experiment is performed twice: once with the pre-
formed compound and once with an unreacted mixture of the pure elements in the same
stoichiometric ratio. The difference between the two measured heat effects corresponds to
the enthalpy of formation of the compound at room temperature.[8]

Electromotive Force (EMF) Method

The electromotive force (EMF) method is an electrochemical technique that provides highly
accurate data on the chemical potential (activity), partial molar Gibbs energy, entropy, and
enthalpy of a component in an alloy.[9][10]

Experimental Protocol:

o Electrochemical Cell Assembly: A concentration cell is constructed. For Al-Si alloys, the cell
can be represented as: Al(l) | Al* in molten salt electrolyte | Al-Si alloy(l)

o Components: The cell consists of a pure liquid aluminum reference electrode, a liquid Al-Si
alloy working electrode, and a molten salt electrolyte (e.g., LiCI-KCI-NdCI3 or a solid CaF2-
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based electrolyte) containing ions of the active metal (Al3*).[9][11]

EMF Measurement: The cell is placed in a furnace and maintained at a constant
temperature. The potential difference (EMF, E) between the reference and working
electrodes is measured using a high-impedance voltmeter. Measurements are typically
repeated over a range of temperatures.[10]

Thermodynamic Calculation: The partial molar Gibbs free energy of aluminum in the alloy
(ngcontent-ng-c4139270029=""_nghost-ng-c1097911779="" class="inline ng-star-inserted">

AG,, AG™AL

) is directly related to the measured EMF by the Nernst equation: ngcontent-ng-
c4139270029="" nghost-ng-c1097911779="" class="inline ng-star-inserted">

AG,, = —nFEAG™ Al=-nFE

where n is the number of electrons transferred (3 for Al), F is the Faraday constant, and E is
the measured EMF.[9] The partial molar entropy (ngcontent-ng-c4139270029="" _nghost-ng-
c1097911779="" class="inline ng-star-inserted">

A3, AS™AL

) can be determined from the temperature dependence of the EMF, and the partial molar
enthalpy (ngcontent-ng-c4139270029="" nghost-ng-c1097911779="" class="inline ng-star-
inserted">

AH, AH™AL

) can then be calculated using the Gibbs-Helmholtz equation.

Computational Modeling

Given the challenges in experimentally studying metastable phases, computational
thermodynamics plays a crucial role.

o CALPHAD (CALculation of PHAse Diagrams): This method uses thermodynamic models to
describe the Gibbs free energy of each phase in a system.[12][13] By fitting model
parameters to available experimental data (phase boundaries, thermochemical
measurements), the CALPHAD approach can predict phase diagrams and thermodynamic
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properties for multi-component systems over wide ranges of temperature and composition.
[14][15]

 First-Principles (Ab Initio) Methods: Techniques like Density Functional Theory (DFT)
calculate the electronic structure and total energy of a compound from fundamental quantum
mechanical principles. These calculations can predict the enthalpy of formation for both
stable and metastable crystal structures without requiring experimental input, making them
invaluable for studying phases like Al2Si.[1]

Visualizations

The following diagrams illustrate a key experimental workflow and a fundamental
thermodynamic relationship.
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Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
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Caption: Relationship between core thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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